molecular formula C13H22N6S2 B14724185 N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide CAS No. 10514-48-4

N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide

Cat. No.: B14724185
CAS No.: 10514-48-4
M. Wt: 326.5 g/mol
InChI Key: LYCCMTWJCKDHQL-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring.

    Substitution Reactions:

    Introduction of the Carbamothioyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the process more sustainable .

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

10514-48-4

Molecular Formula

C13H22N6S2

Molecular Weight

326.5 g/mol

IUPAC Name

N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide

InChI

InChI=1S/C13H22N6S2/c1-8(16-17-12(20)14-4)6-7-11-9(2)18-19(10(11)3)13(21)15-5/h6-7H2,1-5H3,(H,15,21)(H2,14,17,20)

InChI Key

LYCCMTWJCKDHQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=S)NC)C)CCC(=NNC(=S)NC)C

Origin of Product

United States

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